molecular formula C11H16Cl2N2O2 B13821537 Clormecaine hydrochloride CAS No. 94110-08-4

Clormecaine hydrochloride

Cat. No.: B13821537
CAS No.: 94110-08-4
M. Wt: 279.16 g/mol
InChI Key: ORTUJXQCDMPHBM-UHFFFAOYSA-N
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Description

Clormecaine hydrochloride is a local anesthetic drug known for its efficacy in numbing specific areas of the body to prevent pain during surgical procedures. It is chemically classified as a benzoic acid derivative, specifically 3-amino-4-chloro-benzoic acid, 2-(dimethylamino)ethyl ester, hydrochloride (1:1). The molecular formula of this compound is C11H15ClN2O2.ClH, and it has a molecular weight of 279.163 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clormecaine hydrochloride typically involves the esterification of 3-amino-4-chlorobenzoic acid with 2-(dimethylamino)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The esterification and subsequent hydrochloride formation are carried out under controlled temperatures and pressures to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Clormecaine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield products such as chlorobenzoic acid derivatives.

    Reduction: Reduction reactions produce amine derivatives of this compound.

    Substitution: Substitution reactions can result in the formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Clormecaine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

Clormecaine hydrochloride exerts its anesthetic effects by blocking sodium channels in nerve cells. This inhibition prevents the initiation and propagation of action potentials, thereby numbing the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in its inactive state and preventing sodium ions from entering the cell .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

    Bupivacaine: Known for its longer duration of action compared to clormecaine hydrochloride.

    Procaine: An older anesthetic with a shorter duration of action and different pharmacokinetic properties.

Uniqueness

This compound is unique in its specific chemical structure, which provides a balance between potency and duration of action. Its ester linkage and specific substituents contribute to its pharmacological profile, making it a valuable compound in both clinical and research settings .

Properties

CAS No.

94110-08-4

Molecular Formula

C11H16Cl2N2O2

Molecular Weight

279.16 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate;hydrochloride

InChI

InChI=1S/C11H15ClN2O2.ClH/c1-14(2)5-6-16-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6,13H2,1-2H3;1H

InChI Key

ORTUJXQCDMPHBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=CC(=C(C=C1)Cl)N.Cl

Origin of Product

United States

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